- Naphthyridine derivatives as PRC2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 95333-17-8 (Benzofuran-4-carbonitrile)

Benzofuran-4-carbonitrile structure
Produktname:Benzofuran-4-carbonitrile
CAS-Nr.:95333-17-8
MF:C9H5NO
MW:143.142102003098
MDL:MFCD10699413
CID:1006262
Benzofuran-4-carbonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Benzofurancarbonitrile
- Benzofuran-4-carbonitrile
- 1-benzofuran-4-carbonitrile
- benzo[b]furan-4-carbonitrile
- VCQONKRSTAUGEP-UHFFFAOYSA-N
- FCH882412
- MB08822
- AS06446
- TRA0046694
- CM10758
- SY025675
- AK209009
-
- MDL: MFCD10699413
- Inchi: 1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H
- InChI-Schlüssel: VCQONKRSTAUGEP-UHFFFAOYSA-N
- Lächelt: N#CC1C2=C(OC=C2)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 143.03700
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 193
- Topologische Polaroberfläche: 36.9
Experimentelle Eigenschaften
- Dichte: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 260.8±13.0 ºC (760 Torr),
- Flammpunkt: 111.6±19.8 ºC,
- Löslichkeit: Sehr leicht löslich (0,12 g/l) (25°C),
- PSA: 36.93000
- LogP: 2.30448
Benzofuran-4-carbonitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B424035-100mg |
Benzofuran-4-carbonitrile |
95333-17-8 | 100mg |
$ 210.00 | 2022-06-07 | ||
Chemenu | CM324387-1g |
1-benzofuran-4-carbonitrile |
95333-17-8 | 95% | 1g |
$139 | 2024-07-18 | |
eNovation Chemicals LLC | D493144-5g |
Benzofuran-4-carbonitrile |
95333-17-8 | 97% | 5g |
$2450 | 2023-09-02 | |
abcr | AB294769-1 g |
4-Benzofurancarbonitrile; . |
95333-17-8 | 1 g |
€447.00 | 2023-07-20 | ||
Alichem | A019098142-1g |
Benzofuran-4-carbonitrile |
95333-17-8 | 95% | 1g |
$265.00 | 2023-08-31 | |
TRC | B424035-10mg |
Benzofuran-4-carbonitrile |
95333-17-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B424035-50mg |
Benzofuran-4-carbonitrile |
95333-17-8 | 50mg |
$ 135.00 | 2022-06-07 | ||
Alichem | A019098142-5g |
Benzofuran-4-carbonitrile |
95333-17-8 | 95% | 5g |
$757.50 | 2023-08-31 | |
eNovation Chemicals LLC | D693774-1g |
Benzofuran-4-carbonitrile |
95333-17-8 | 97% | 1g |
$275 | 2024-07-20 | |
Ambeed | A356373-1g |
Benzofuran-4-carbonitrile |
95333-17-8 | 97% | 1g |
$167.0 | 2024-04-15 |
Benzofuran-4-carbonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 12 h, 140 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- PRC2 inhibitors for use in treating blood disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furanJournal of the Chemical Society, 1984, (9), 1479-85,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 18 h, 100 °C
Referenz
- Preparation of the pyrimidone compound and their application as the anticancer agents, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 12 h, 140 °C
Referenz
- Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ; 45 min, 80 °C; 20 h, rt; 1.25 h, 80 °C
Referenz
- Preparation of dihydroimidazo[2,1-b]thiazoles and dihydro-5H-thiazolo[3,2-a]pyrimidines with 5-HT receptor affinity, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: 6-Bromobenzofuran Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 18 h, 100 °C
Referenz
- Pyridine or pyridazine cyclic compound and application thereof in preparing drugs for treating cancer diseases or disorders, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Toluene ; overnight, reflux
1.2 Solvents: Dimethylformamide ; overnight, reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ; cooled
1.2 Solvents: Dimethylformamide ; overnight, reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ; cooled
Referenz
- Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) InfectionsJournal of Medicinal Chemistry, 2016, 59(7), 3215-3230,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Formaldehyde Solvents: Toluene ; overnight, 100 °C
1.2 Solvents: Dimethylformamide ; overnight, 140 °C
1.3 Reagents: Ammonia Solvents: Water
1.2 Solvents: Dimethylformamide ; overnight, 140 °C
1.3 Reagents: Ammonia Solvents: Water
Referenz
- Preparation of moracin compounds and its application, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 12 h, 140 °C
Referenz
- Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 12 h, 140 °C
Referenz
- Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 17 h, reflux; reflux → rt
1.2 Reagents: Ethylenediamine Solvents: Water ; rt
1.2 Reagents: Ethylenediamine Solvents: Water ; rt
Referenz
- Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: 6-Bromobenzofuran Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 18 h, 100 °C
Referenz
- Preparation pyrimidine- or pyrazine-based compounds for treating EED protein and/or PRC2 protein complex related diseases, China, , ,
Benzofuran-4-carbonitrile Raw materials
- 4-Benzofurancarbonitrile, 6,7-dihydro-
- 2-(3-bromophenoxy)acetaldehyde diethyl acetal
- 1-bromo-3-(2,2-diethoxyethyl)benzene
- 4-bromo-1-benzofuran
- 6-bromo-1-benzofuran
Benzofuran-4-carbonitrile Preparation Products
Benzofuran-4-carbonitrile Verwandte Literatur
-
1. CXI.—The influence of solvents on the rotation of optically active compounds. Part III. Influence of benzene, toluene, o-xylene, m-xylene, p-xylene, and mesitylene on the rotation of ethyl tartrateT. S. Patterson J. Chem. Soc. Trans. 1902 81 1097
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- 921541-67-5(2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide)
- 946209-04-7(N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95333-17-8)Benzofuran-4-carbonitrile

Reinheit:99%
Menge:1g
Preis ($):150.0